molecular formula C20H18N2O B11506887 1H-Benzoimidazole, 1-ethyl-2-(naphthalen-2-yloxymethyl)-

1H-Benzoimidazole, 1-ethyl-2-(naphthalen-2-yloxymethyl)-

Cat. No.: B11506887
M. Wt: 302.4 g/mol
InChI Key: XYUJVCFNWRBANQ-UHFFFAOYSA-N
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Description

1-ethyl-2-[(naphthalen-2-yloxy)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, linked to a benzodiazole structure through an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-[(naphthalen-2-yloxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced via an etherification reaction. This involves the reaction of a naphthol derivative with an appropriate alkylating agent in the presence of a base.

    Ethylation: The final step involves the ethylation of the benzodiazole-naphthalene intermediate using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-[(naphthalen-2-yloxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole or naphthalene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-ethyl-2-[(naphthalen-2-yloxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-ethyl-2-[(naphthalen-2-yloxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The naphthalene moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole
  • 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
  • 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine

Uniqueness

1-ethyl-2-[(naphthalen-2-yloxy)methyl]-1H-1,3-benzodiazole is unique due to its specific structural features, such as the presence of both a benzodiazole and a naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-ethyl-2-(naphthalen-2-yloxymethyl)benzimidazole

InChI

InChI=1S/C20H18N2O/c1-2-22-19-10-6-5-9-18(19)21-20(22)14-23-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3

InChI Key

XYUJVCFNWRBANQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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